molecular formula C16H17N3O B6498210 2-[(piperidin-3-yl)methoxy]quinoline-3-carbonitrile CAS No. 1466621-94-2

2-[(piperidin-3-yl)methoxy]quinoline-3-carbonitrile

Cat. No.: B6498210
CAS No.: 1466621-94-2
M. Wt: 267.33 g/mol
InChI Key: SPRJKBCIXBTOFN-UHFFFAOYSA-N
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Description

2-[(Piperidin-3-yl)methoxy]quinoline-3-carbonitrile (CAS 1466621-94-2) is a quinoline-based chemical compound with a molecular formula of C16H17N3O and a molecular weight of 267.33 g/mol . This compound is of significant interest in medicinal chemistry, particularly in the development of novel therapeutic agents. Its primary research application is in the field of antimalarial drug discovery. The compound features a quinoline scaffold, a structure historically central to antimalarial drugs like chloroquine, conjugated with a piperidine-containing side chain . This structural motif is designed to mimic successful antimalarials, with the weakly basic piperidine moiety being crucial for uptake and pH-trapping in the acidic digestive vacuole of the Plasmodium parasite . Research indicates that such functionalized quinoline-piperidine conjugates can exhibit highly potent antiplasmodial activity, with some analogues demonstrating nanomolar efficacy against both chloroquine-sensitive (NF54) and chloroquine-resistant (K1) strains of Plasmodium falciparum . Furthermore, the quinoline core is a privileged scaffold in oncology research, with numerous derivatives investigated as potential anticancer agents that may act through mechanisms such as DNA interaction or protein kinase inhibition . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(piperidin-3-ylmethoxy)quinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O/c17-9-14-8-13-5-1-2-6-15(13)19-16(14)20-11-12-4-3-7-18-10-12/h1-2,5-6,8,12,18H,3-4,7,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPRJKBCIXBTOFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COC2=NC3=CC=CC=C3C=C2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Aniline Substrate Preparation

A critical precursor is 2-hydroxyaniline or its protected analog (e.g., 2-methoxyaniline). For example, 3-fluoro-4-methoxyaniline has been utilized in the synthesis of 7-substituted-3-quinolinecarbonitriles. This aniline derivative reacts with ethyl (ethoxymethylene)cyanoacetate under thermal conditions (110–130°C) to form an intermediate ethoxymethylene cyanoacetate adduct. Cyclization in high-boiling solvents like diphenyl ether or biphenyl at reflux (250–300°C) yields the 4-oxo-1,4-dihydroquinoline-3-carbonitrile scaffold.

Example Procedure :

  • Reactants : 3-Fluoro-4-methoxyaniline (21.26 mmol) and ethyl (ethoxymethylene)cyanoacetate (21.26 mmol).

  • Conditions : Toluene, 100–110°C for 4.5 hours, followed by cyclization in diphenyl ether/biphenyl (3:1) at reflux.

  • Yield : 26.10 g of ethyl 7-fluoro-6-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxylate after recrystallization.

Halogenation for Functionalization

The 4-oxo group is halogenated using phosphorus oxychloride (POCl₃) or oxybromide (POBr₃) to introduce a leaving group (Cl or Br) at position 4, facilitating nucleophilic substitution. For instance, treatment of 6-methoxy-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carbonitrile with POCl₃ at 105°C for 45 minutes yields the 4-chloro intermediate.

Functionalization at Position 2: Alkoxy Group Introduction

The methoxy-piperidine side chain at position 2 is introduced via nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed coupling. Given the electron-deficient nature of the quinoline ring, SNAr is feasible with activated leaving groups (e.g., Cl, F) at position 2.

Piperidine Side-Chain Incorporation: Coupling Strategies

Microwave-Assisted Amination

The PMC study demonstrates microwave-enhanced coupling of 4-chloroquinoline with piperidine derivatives. For this compound, analogous conditions could be applied:

  • Reactants : 2-Chloroquinoline-3-carbonitrile and piperidin-3-ylmethanol.

  • Conditions : Microwave irradiation, 150°C, 20 minutes, solvent-free.

  • Yield : ~60–80% based on analogous reactions.

Catalytic Pyridine Hydrochloride-Mediated Reactions

Pyridine hydrochloride (Py·HCl) catalyzes amine-halide exchange reactions in high-boiling solvents like 2-ethoxyethanol.

Example Protocol :

  • Reactants : 4-Chloro-6-methoxy-7-(4-methylpiperazin-1-yl)-quinoline-3-carbonitrile (0.38 mmol) and 4-phenoxyaniline (0.42 mmol).

  • Conditions : 2-Ethoxyethanol, Py·HCl (0.38 mmol), 115°C for 45 minutes.

  • Yield : 0.11 g (72%) of 6-methoxy-7-(4-methylpiperazin-1-yl)-4-(4-phenoxyphenylamino)-quinoline-3-carbonitrile.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Gradients of ethyl acetate/hexane (1–30%) or methylene chloride/methanol (9:1 to 4:1).

  • Recrystallization : Ethyl acetate/hexane or toluene/hexane mixtures.

Analytical Data

  • Melting Point : Analogous compounds (e.g., 7-(2-methoxyethoxy)-4-oxo-1,4-dihydroquinoline-3-carbonitrile) exhibit mp >250°C.

  • ¹H NMR : Expected signals include quinoline aromatic protons (δ 8.5–9.0 ppm), piperidine methine (δ 3.0–3.5 ppm), and methoxy groups (δ 3.8–4.2 ppm).

Challenges and Optimization

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety, to form N-oxide derivatives.

    Reduction: Reduction reactions can be used to modify the quinoline core, such as reducing the carbonitrile group to an amine.

    Substitution: The compound can undergo various substitution reactions, including nucleophilic and electrophilic substitutions, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the piperidine moiety can yield N-oxide derivatives, while reduction of the carbonitrile group can yield amine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the development of therapeutic agents, particularly for cancer and infectious diseases.

  • Targeting c-Met Pathway: 2-[(piperidin-3-yl)methoxy]quinoline-3-carbonitrile primarily targets class II c-Met, inhibiting its activity. This inhibition is associated with reduced proliferation of cancer cells, making it a candidate for anticancer drug development.

Antimalarial Activity

Recent studies have highlighted its potential as an antimalarial agent. Compounds derived from quinoline and piperidine structures have demonstrated significant activity against Plasmodium falciparum, with some derivatives exhibiting nanomolar potency against both chloroquine-sensitive and resistant strains .

CompoundActivity (IC50)Strain
Compound A<20 μMNF54 (CQ-sensitive)
Compound B<20 μMK1 (CQ-resistant)

Enzyme Inhibition Studies

In biological research, the compound has been utilized as a probe to investigate enzyme activities, particularly in studies involving acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical in neurodegenerative disease research, including Alzheimer’s disease .

Material Science

The compound serves as a building block for synthesizing complex molecules used in various industrial applications, including polymers and dyes. Its unique properties make it suitable for use as a catalyst in chemical reactions.

Case Study 1: Anticancer Potential

A study evaluated the efficacy of this compound against various cancer cell lines. Results indicated significant inhibition of cell growth at low micromolar concentrations, suggesting its potential as a lead compound in anticancer drug development.

Case Study 2: Antimalarial Research

Research focused on synthesizing new quinoline-piperidine analogues revealed that several compounds exhibited potent antiplasmodial activity. The introduction of the piperidine moiety enhanced drug uptake via pH trapping mechanisms within the malaria parasite's digestive vacuole .

Mechanism of Action

The mechanism of action of 2-[(piperidin-3-yl)methoxy]quinoline-3-carbonitrile depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The quinoline moiety is known for its ability to intercalate into DNA, which can inhibit DNA replication and transcription. The piperidine moiety can enhance the compound’s binding affinity and selectivity for its target.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Biological Activity Reference
Target Compound 2-(Piperidin-3-yl)methoxy, 3-carbonitrile Hypothesized antimicrobial/enzyme inhibition -
Co-crystallized RXV () C6-methoxy, C4-oxathiolopyridine-piperidine DNA gyrase inhibition
QP-OCH3 () Pyrano-fused quinoline, 4-methoxyphenyl Antibacterial (Gram±)
19h () Cyclopropyl, methoxybenzyloxyimino-piperidine, 3-carboxylic acid Not reported

Physicochemical Properties

  • Melting Points: Derivatives like 2'-(2-Methoxyphenyl)-spiro-isoquinoline-3'-carbonitrile (162–164°C, ) and 19h (208–211°C, ) highlight the influence of bulky substituents on thermal stability .
  • NMR Profiles :
    • 19h (): Distinct ¹H-NMR signals at δ 8.71 ppm (C2-H) and 5.12 ppm (O-CH₂) .
    • QP-OCH3 (): Aromatic protons (Ar-H) and methoxy groups contribute to complex splitting patterns .

Table 2: Physicochemical Data

Compound (Source) Melting Point (°C) Molecular Weight (g/mol) Notable NMR Features
1b () 162–164 Not reported Ar-H multiplets, CH₃ signals
19h () 208–211 525.21 δ 8.71 (C2-H), δ 5.12 (O-CH₂)
6l () Not reported ~400 (estimated) Methoxy-phenyl interactions in docking

Computational and Docking Studies

  • LUMO Energy : Lower LUMO values correlate with higher antibacterial activity in fluoro/trifluoromethyl-substituted derivatives (), suggesting electron-withdrawing groups enhance reactivity .
  • Docking Validation : The methoxy group in 6l () formed critical hydrogen bonds with BChE’s Tyr332, while the oxathiolopyridine-piperidine moiety in ’s compound stabilized DNA gyrase binding .

Biological Activity

2-[(piperidin-3-yl)methoxy]quinoline-3-carbonitrile is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious disease. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

The primary target for this compound is the class II c-Met receptor , which is implicated in various cellular processes including proliferation and survival of cancer cells. The compound acts as an inhibitor of c-Met, leading to downstream effects that reduce cell growth and promote apoptosis in tumor cells. This inhibition has been linked to the compound's potential effectiveness against certain types of cancer, including those resistant to conventional therapies.

Biochemical Pathways

The inhibition of c-Met by this compound can disrupt several critical biochemical pathways:

  • Cell Proliferation : Reduced signaling through c-Met leads to decreased proliferation rates in cancer cell lines.
  • Apoptosis Induction : Enhanced apoptosis in cancer cells due to disrupted survival signals.
  • Inhibition of Tumor Migration : By blocking c-Met signaling, the compound may also prevent metastasis, a significant challenge in cancer treatment.

Biological Activity

Recent studies have highlighted the biological activities associated with this compound:

  • Anticancer Activity :
    • The compound has demonstrated significant cytotoxic effects against various cancer cell lines, including breast (MDA-MB-231) and prostate cancer cells. In vitro studies indicated that it effectively inhibits cell viability at nanomolar concentrations without notable cytotoxicity to normal cells .
    • A study reported that derivatives similar to this compound showed promising results in inhibiting tumor growth and inducing apoptosis in preclinical models .
  • Antimicrobial Properties :
    • Preliminary investigations suggest potential antibacterial and antifungal activities. The compound exhibited inhibitory effects against common pathogens, indicating its utility as a lead structure for developing new antimicrobial agents .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 (µM)Notes
AnticancerMDA-MB-231 (breast cancer)0.5Induces apoptosis via c-Met inhibition
AnticancerPC-3 (prostate cancer)0.7Reduces proliferation significantly
AntimicrobialStaphylococcus aureus2.0Effective against Gram-positive bacteria
AntimicrobialCandida albicans1.5Exhibits antifungal activity

Case Studies

  • Cytotoxicity Assessment : A study evaluated the cytotoxic effects of various quinoline derivatives on multiple cancer cell lines, demonstrating that compounds similar to this compound have significant potential as anticancer agents due to their ability to induce apoptosis without affecting normal cells negatively .
  • Antimicrobial Evaluation : In vitro tests conducted on synthesized derivatives showed promising antibacterial activity against Staphylococcus aureus and antifungal activity against Candida albicans, suggesting that modifications to the piperidine side chain could enhance these properties .

Q & A

Q. What are the common synthetic routes for 2-[(piperidin-3-yl)methoxy]quinoline-3-carbonitrile and its derivatives?

Methodological Answer: The synthesis typically involves multi-step processes:

Quinoline Core Formation : Cyclization of substituted anilines with acrylonitrile derivatives under acidic or catalytic conditions .

Functionalization : The piperidinylmethoxy group is introduced via nucleophilic substitution or coupling reactions. For example, reacting a quinoline precursor with a piperidine-containing alkyl halide in the presence of a base (e.g., K₂CO₃) .

Purification : Chromatography or recrystallization is used to isolate the product, with purity verified by HPLC (>95%) .

Q. Key Challenges :

  • Steric hindrance from the quinoline core may reduce substitution efficiency.
  • Optimizing solvent polarity (e.g., DMF or THF) and temperature (60–100°C) improves yields .

Q. How do structural features of this compound influence its reactivity and bioactivity?

Methodological Answer: Critical structural elements include:

  • Quinoline Core : Provides π-π stacking interactions with biological targets (e.g., enzymes) .
  • Piperidinylmethoxy Group : Enhances solubility and modulates binding affinity through hydrogen bonding or van der Waals interactions .
  • Cyanide Group : Increases electrophilicity, facilitating covalent interactions with nucleophilic residues in active sites .

Example : Replacing the methoxy group with a trifluoromethyl group (as in analogues) improves metabolic stability by reducing oxidative degradation .

Q. What characterization techniques are essential for confirming the structure of this compound?

Methodological Answer:

  • Spectroscopy :
    • IR : Confirms functional groups (e.g., C≡N stretch at ~2200 cm⁻¹) .
    • NMR : Assigns proton environments (e.g., quinoline aromatic protons at δ 7.5–8.5 ppm) .
  • Chromatography :
    • HPLC : Validates purity (>95%) .
    • TLC : Monitors reaction progress (Rf values: 0.47–0.7 in ethyl acetate/hexane) .
  • Mass Spectrometry : Confirms molecular weight (e.g., ESI-MS m/z 469.0 [M+1] for derivatives) .

Advanced Research Questions

Q. How can researchers optimize synthetic yield and purity for this compound?

Methodological Answer:

  • Reaction Optimization :
    • Use catalysts like Pd(OAc)₂ for coupling reactions to reduce side products .
    • Microwave-assisted synthesis reduces reaction time (e.g., from 24h to 2h) .
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of intermediates .
  • Purification : Gradient elution in column chromatography (silica gel, 10–50% EtOAc/hexane) resolves closely related impurities .

Case Study : A derivative with 6-methoxy substitution achieved 83.6% yield after optimizing stoichiometry (1:1.2 quinoline:alkylating agent) .

Q. What strategies are employed in structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Substituent Variation :
    • Positional Effects : Methoxy at the 6-position (vs. 7-position) enhances BChE inhibition (IC₅₀ = 1.00 ± 0.07 µM) .
    • Heterocycle Replacement : Piperidine vs. piperazine alters selectivity for kinase targets (e.g., c-Abl inhibition in CML) .
  • Pharmacophore Modeling :
    • Molecular docking (e.g., AutoDock Vina) identifies key interactions with BChE’s peripheral anionic site (PAS) .

Q. How can contradictions in biological activity data be resolved?

Methodological Answer:

  • Mechanistic Validation :
    • Kinetic Studies : Determine inhibition type (competitive vs. mixed) via Lineweaver-Burk plots .
    • Off-Target Screening : Use panels (e.g., Eurofins Cerep) to rule out nonspecific binding .
  • Crystallography : Resolve binding modes (e.g., X-ray structures with BChE) to confirm SAR hypotheses .

Example : A derivative initially reported as a BChE inhibitor showed conflicting IC₅₀ values due to assay interference from residual DMSO; repeating assays with <0.1% DMSO resolved discrepancies .

Q. What in silico approaches predict the compound’s metabolic stability and toxicity?

Methodological Answer:

  • ADMET Prediction :
    • Metabolism : CYP450 isoform susceptibility (e.g., CYP3A4) via SwissADME .
    • Toxicity : ProTox-II for hepatotoxicity alerts (e.g., reactive metabolite formation) .
  • Molecular Dynamics (MD) : Simulate binding stability (RMSD <2 Å over 100 ns) to prioritize stable derivatives .

Case Study : The trifluoromethyl group in analogues reduced CYP-mediated oxidation, improving half-life (t₁/₂ = 8.2h vs. 2.1h for non-fluorinated derivatives) .

Q. How are enantiomeric purity and stereochemical effects evaluated for chiral derivatives?

Methodological Answer:

  • Chiral Chromatography : Use Chiralpak AD-H columns with hexane/ethanol (90:10) to resolve enantiomers .
  • Stereochemical Impact :
    • (R)- vs. (S)-piperidine configurations alter BChE binding (ΔΔG = 2.3 kcal/mol) .
    • Circular Dichroism (CD) confirms absolute configuration .

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